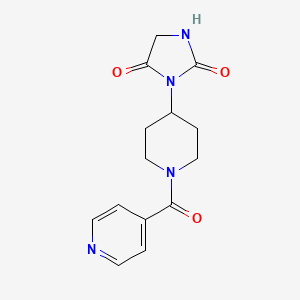
3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione, also known as INPI-2, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival.
Aplicaciones Científicas De Investigación
Antibacterial and Anti-Fungal Activities
Imidazolinones have demonstrated potent antibacterial and antifungal properties. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi. These compounds could serve as promising candidates for developing new antimicrobial agents .
Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic effects of 5-imidazolinone derivatives have been investigated. These compounds may help alleviate pain and reduce inflammation, making them valuable in pharmaceutical research .
Anti-Cancer Activity
Studies have examined the potential of 5-imidazolinone derivatives as anticancer agents. Their unique structural modifications show promise in suppressing tumor growth. Researchers have explored their efficacy against specific cancer cell lines, emphasizing their therapeutic potential .
Anthelmintic Activity
Imidazolinones have also been evaluated for their anthelmintic properties. These compounds may exhibit activity against parasitic worms, making them relevant in veterinary medicine and parasite control .
Biological Activities Beyond Antimicrobial and Anti-Inflammatory Effects
Apart from the mentioned applications, 5-imidazolinone derivatives have been studied for other biological activities. These include potential roles in metabolic pathways, enzyme inhibition, and cellular processes. Researchers continue to explore their multifaceted effects .
Synthetic Strategies and Future Prospects
Researchers are actively developing synthetic strategies to modify and optimize 5-imidazolinone derivatives. Future prospects involve further structural modifications, in silico studies, and in vitro evaluations to enhance their pharmacological properties .
Mecanismo De Acción
Target of Action
The primary targets of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .
Mode of Action
The compound interacts with its targets through molecular docking, leading to changes in the function of the targets . In the case of VGCIP, the compound fits well in the active pocket, potentially altering the channel’s function and exhibiting anticonvulsant properties . For bacterial proteins, the compound binds to the active sites, potentially inhibiting the proteins’ function and exhibiting antibacterial properties .
Biochemical Pathways
The affected pathways primarily involve the function of sodium channels and bacterial proteins. The compound’s interaction with VGCIP could affect the propagation of electrical signals in neurons, potentially suppressing seizures . The interaction with bacterial proteins could disrupt essential bacterial functions, potentially inhibiting bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action include potential suppression of seizures due to its interaction with VGCIP . Additionally, the compound may inhibit bacterial growth due to its interaction with bacterial proteins . These effects suggest the compound’s potential as an anticonvulsant and antibacterial agent .
Propiedades
IUPAC Name |
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)11-3-7-17(8-4-11)13(20)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXFRLNYDJWNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

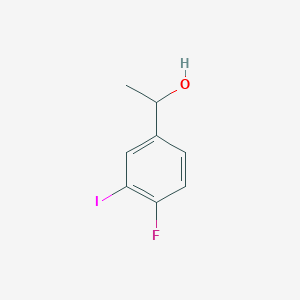
![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)
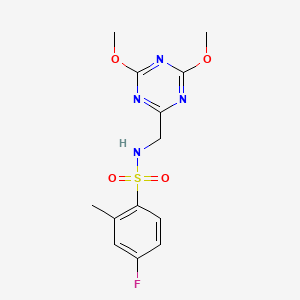
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)

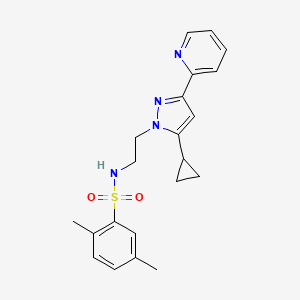
![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)
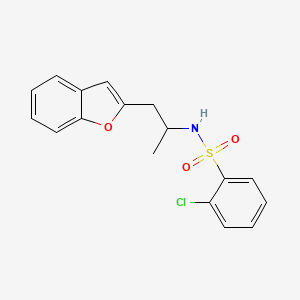
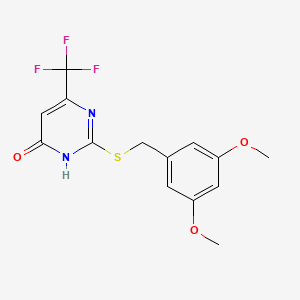
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)
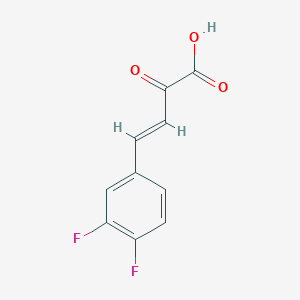
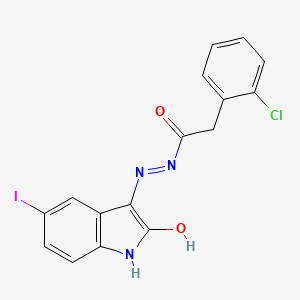
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)